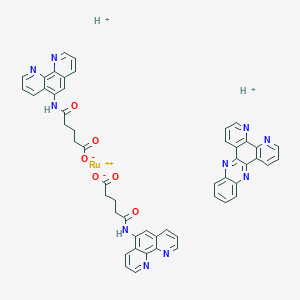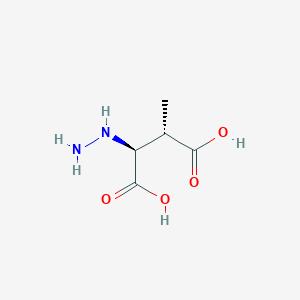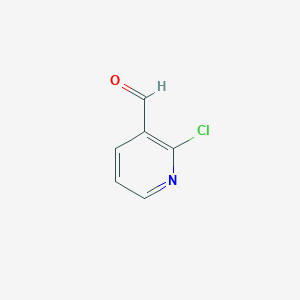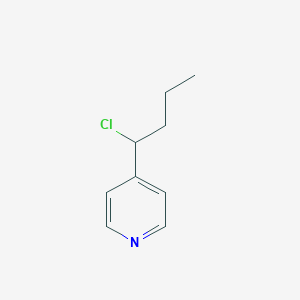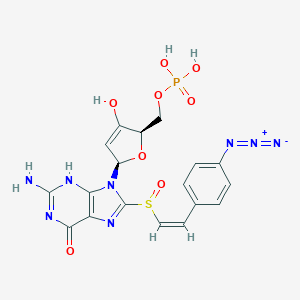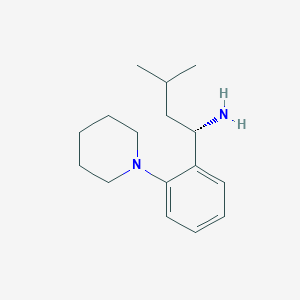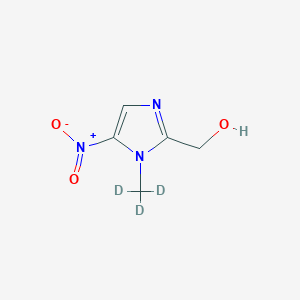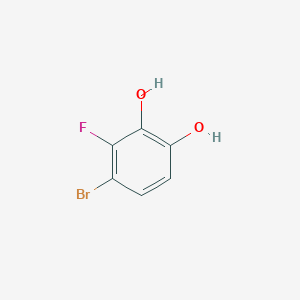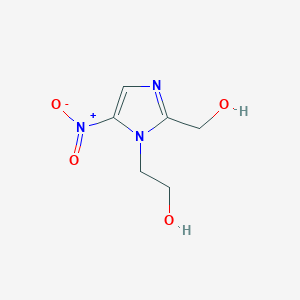![molecular formula C8H12N2O3 B135346 (7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 132714-93-3](/img/structure/B135346.png)
(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, also known as (R)-baclofen, is a chemical compound that belongs to the class of gamma-aminobutyric acid (GABA) agonists. It is commonly used as a muscle relaxant and antispastic agent in the treatment of multiple sclerosis, cerebral palsy, and spinal cord injuries.
Mecanismo De Acción
(R)-baclofen acts on the GABA-B receptor, which is a metabotropic receptor that regulates the release of several neurotransmitters, including GABA, glutamate, and dopamine. By activating the GABA-B receptor, (R)-baclofen inhibits the release of these neurotransmitters, leading to a decrease in neuronal excitability and a reduction in muscle tone. It also has anxiolytic and antinociceptive effects, which are thought to be mediated by its action on the GABA-B receptor.
Efectos Bioquímicos Y Fisiológicos
(R)-baclofen has several biochemical and physiological effects, including the reduction of muscle tone and spasticity, the modulation of neurotransmitter release, and the reduction of anxiety and pain. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in several disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-baclofen has several advantages for lab experiments, including its well-characterized pharmacology, its ability to selectively activate the GABA-B receptor, and its availability as a pure enantiomer. However, it also has some limitations, including its low solubility in water, its potential for off-target effects, and its potential for toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of (R)-baclofen, including the development of more selective GABA-B receptor agonists, the investigation of its potential use in the treatment of other neurological and gastrointestinal disorders, and the elucidation of its mechanisms of action at the molecular level. Additionally, more research is needed to determine the optimal dosing and administration of (R)-baclofen for different indications, as well as its potential for long-term use.
Métodos De Síntesis
(R)-baclofen can be synthesized using several methods, including resolution of racemic baclofen, asymmetric synthesis, and chiral pool synthesis. One of the most common methods is the resolution of racemic baclofen, which involves the separation of the enantiomers of baclofen using chiral chromatography. Asymmetric synthesis involves the use of chiral reagents to selectively produce one enantiomer of baclofen. Chiral pool synthesis involves the use of chiral starting materials to produce the desired enantiomer of baclofen.
Aplicaciones Científicas De Investigación
(R)-baclofen has been extensively studied for its therapeutic potential in several neurological disorders, including addiction, anxiety, depression, epilepsy, and pain. It has also been investigated for its potential use in the treatment of gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and irritable bowel syndrome (IBS). Additionally, (R)-baclofen has been studied for its potential use in the treatment of alcohol and opioid addiction, as it has been shown to reduce craving and withdrawal symptoms.
Propiedades
Número CAS |
132714-93-3 |
|---|---|
Nombre del producto |
(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
Fórmula molecular |
C8H12N2O3 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
(7R,8aS)-7-hydroxy-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-9-4-7(12)10-3-5(11)2-6(10)8(9)13/h5-6,11H,2-4H2,1H3/t5-,6+/m1/s1 |
Clave InChI |
RPAGCRFOZDSNSZ-RITPCOANSA-N |
SMILES isomérico |
CN1CC(=O)N2C[C@@H](C[C@H]2C1=O)O |
SMILES |
CN1CC(=O)N2CC(CC2C1=O)O |
SMILES canónico |
CN1CC(=O)N2CC(CC2C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)
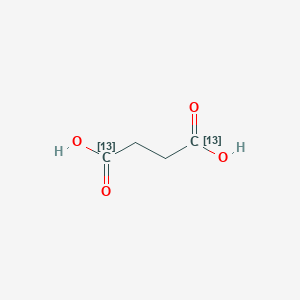
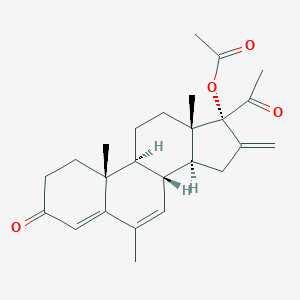
![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)
